N-cyclobutyloxetan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclobutyloxetan-3-amine is an organic compound with the molecular formula C₇H₁₃NO It features a cyclobutyl group attached to an oxetane ring, which is further bonded to an amine group
Mechanism of Action
Target of Action
The primary targets of N-cyclobutyloxetan-3-amine are currently unknown. This compound is a relatively new and less-studied molecule
Mode of Action
Based on its structural similarity to other amines, it can be hypothesized that it might interact with its targets in a manner similar to other amines .
Biochemical Pathways
Amines are known to play crucial roles in various biochemical pathways, including neurotransmission . They can act as agonists or antagonists, increasing or decreasing the activity of particular neurotransmitters .
Result of Action
Amines can have various effects depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyloxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a suitable amine precursor under controlled conditions. For instance, the reaction of cyclobutylamine with an oxetane derivative can yield this compound under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and solvents to facilitate the reaction and subsequent purification steps such as distillation or crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-cyclobutyloxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce various N-substituted oxetane compounds .
Scientific Research Applications
N-cyclobutyloxetan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
Cyclobutylamine: Similar in structure but lacks the oxetane ring.
Oxetane: Contains the oxetane ring but lacks the cyclobutyl and amine groups.
N-cyclobutylamine: Similar but without the oxetane ring.
Uniqueness: N-cyclobutyloxetan-3-amine is unique due to the combination of the cyclobutyl group, oxetane ring, and amine group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-cyclobutyloxetan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-6(3-1)8-7-4-9-5-7/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIXCAQDKFMQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2COC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.